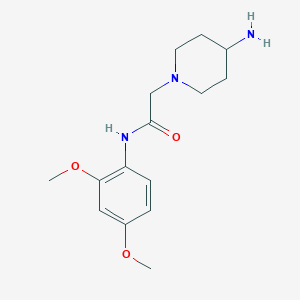

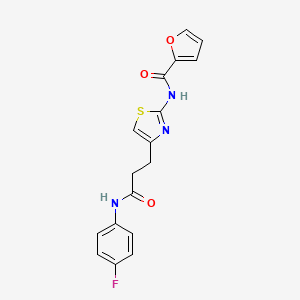

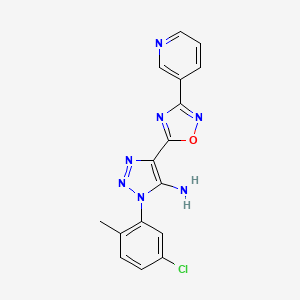

3-(cyclopentylamino)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. The cyclopentylamino and 4-methoxybenzyl groups would be attached to this ring .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the amine, benzyl, and methoxy groups, all of which can participate in various chemical reactions. For example, the amine group might undergo reactions like alkylation, acylation, etc .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the polar amine and methoxy groups might increase its solubility in polar solvents. The aromaticity from the benzyl and triazine groups might contribute to its stability .Scientific Research Applications

Synthesis and Potential Therapeutic Applications

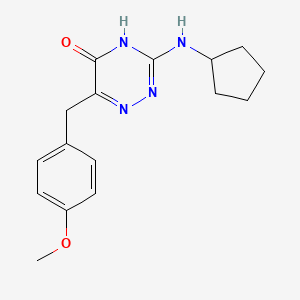

Synthesis and Structure Elucidation of Novel Fused 1,2,4-Triazine Derivatives : Novel fused 1,2,4-triazine derivatives were synthesized and their structures confirmed by various spectroscopic methods. These compounds showed promising inhibitory effects toward CPY1A1 activity, indicating potential as anticancer drugs (El Massry et al., 2012).

Synthesis of 3-Hydroxy-6-Oxo[1,2,4]Triazin-1-yl Alaninamides : A new class of cyclic dipeptidyl ureas was synthesized, representing a novel class of pseudopeptidic [1,2,4]triazines composed of different amino acids, which could have applications in drug development and biochemistry (Sañudo et al., 2006).

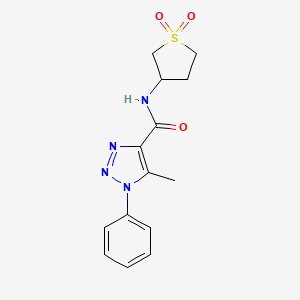

Antimicrobial Activities of 1,2,4-Triazole Derivatives : New derivatives synthesized from ester ethoxycarbonylhydrazones and primary amines showed good or moderate antimicrobial activities against various microorganisms, suggesting their potential in developing new antimicrobial agents (Bektaş et al., 2007).

Material Science Applications

A Practical Method for p-Methoxybenzylation of Hydroxy Groups : The development of a new p-methoxybenzylating reagent and its practical applications for synthesizing p-methoxybenzyl ethers highlights its usefulness in organic synthesis and potentially in material science for modifying hydroxyl-containing compounds (Yamada et al., 2013).

Synthesis and Biological Evaluation of Triazole Derivatives as Anticancer Agents : The preparation of 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives and their screening against a panel of cancer cell lines revealed some compounds with potential anticancer activity, emphasizing the role of such derivatives in developing new therapeutic agents (Bekircan et al., 2008).

Safety And Hazards

Future Directions

The future directions for research on this compound would depend on its applications. If it’s a pharmaceutical compound, future research could focus on improving its efficacy and reducing side effects. If it’s a chemical reagent, research could focus on finding new reactions it can participate in or improving its synthesis .

properties

IUPAC Name |

3-(cyclopentylamino)-6-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O2/c1-22-13-8-6-11(7-9-13)10-14-15(21)18-16(20-19-14)17-12-4-2-3-5-12/h6-9,12H,2-5,10H2,1H3,(H2,17,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZYJQTDOZJEOCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(cyclopentylamino)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-(4-butanoylpiperazinyl)-1-[(4-chlorophenyl)sulfonyl]-2-oxoethyl}-2-furylc arboxamide](/img/structure/B2981870.png)

![1-({[6-(4-Methylphenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}acetyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B2981875.png)

![7-(4-Methylbenzoyl)-5-[(3-methylphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2981877.png)

![N~1~-[5-cyclopropyl-3-(3-fluorophenyl)-1H-pyrazol-4-yl]-2-methylpropanamide](/img/structure/B2981881.png)

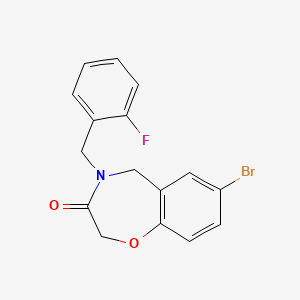

![2-(3-(Diethylamino)propyl)-1-(4-fluorophenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2981889.png)